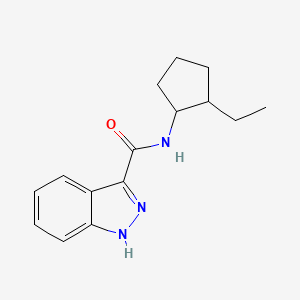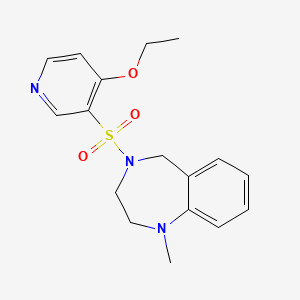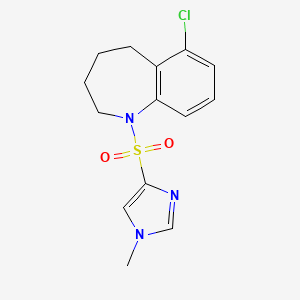
N-(2-ethylcyclopentyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGT-263 belongs to the indazole-3-carboxamide family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids such as THC. These compounds are of interest to researchers because of their potential to interact with the endocannabinoid system, which plays a role in regulating a variety of physiological processes.
Wirkmechanismus
Like other synthetic cannabinoids, SGT-263 works by binding to cannabinoid receptors in the brain and body. Specifically, it has a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes.
Biochemical and physiological effects:
SGT-263 has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, body temperature, and motor coordination. It has also been shown to increase levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SGT-263 in lab experiments is that it is a highly potent compound, meaning that it can be used in small amounts to produce significant effects. However, this also makes it important to carefully control the dosage and administration of the compound in order to avoid potential adverse effects. Additionally, due to the limited research on SGT-263, there may be unknown risks associated with its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on SGT-263. One area of interest is its potential as a treatment for chronic pain, which affects millions of people worldwide. Additionally, further studies could explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, research could also focus on optimizing the synthesis and administration of SGT-263 in order to minimize potential risks and maximize its potential benefits.
Synthesemethoden
The synthesis of SGT-263 involves a multi-step process that begins with the reaction of 2-ethylcyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with indole-3-carboxylic acid in the presence of a coupling agent to produce SGT-263.
Wissenschaftliche Forschungsanwendungen
SGT-263 has been studied for its potential applications in medical research, particularly in the areas of pain management, neuroprotection, and cancer treatment. It has been found to have analgesic effects in animal models of pain, and may also have neuroprotective properties that could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, SGT-263 has shown promise as a potential anti-cancer agent, with studies indicating that it may be able to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-ethylcyclopentyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-10-6-5-9-12(10)16-15(19)14-11-7-3-4-8-13(11)17-18-14/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLEGNWPUGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)


![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)

![4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)